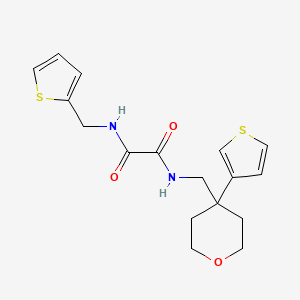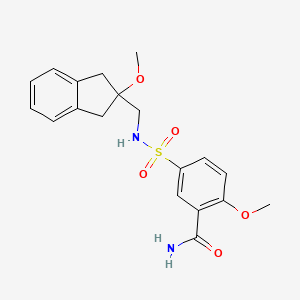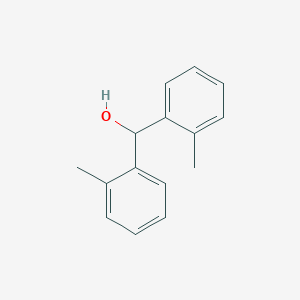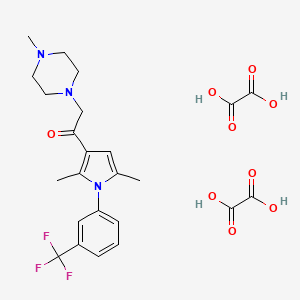![molecular formula C21H22N4O2 B2443524 (2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide CAS No. 331001-62-8](/img/structure/B2443524.png)
(2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide
説明
“(2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide” is an aromatic ketone . It is also known by other names such as IQ-1, and its CAS number is 331001-62-8 . This compound is cell-permeable and is known to maintain long-term mouse embryonic stem cell (ESC) pluripotency.
Molecular Structure Analysis
The molecular formula of this compound is C21H22N4O2 . The InChI string representation of the molecule is "InChI=1S/C21H22N4O2/c1-13(26)14-8-10-16(11-9-14)24-25-19(20(22)27)18-17-7-5-4-6-15(17)12-21(2,3)23-18/h4-11,24H,12H2,1-3H3,(H2,22,27)/b25-19-" . The SMILES representation of the molecule is "CC(=O)C1=CC=C(C=C1)N/N=C(/C2=NC(CC3=CC=CC=C32)©C)\C(=O)N" .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 362.4 g/mol . It has a XLogP3-AA value of 3.5 . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors .
科学的研究の応用
Isoquinoline Alkaloids and Pharmacological Activities
Isoquinoline alkaloids, including those with structures related to the compound of interest, have been recognized for their significant pharmacological and SAR (Structure-Activity Relationship) activities. Research has highlighted their antimicrobial, antibacterial, antitumor, and other activities. Isoquinoline N-oxides alkaloids, in particular, are sourced from various plant species and have been proposed as leads for drug discovery due to their confirmed activities in these areas. The exploration of these compounds suggests new potential applications in treating diseases and in drug development processes (Dembitsky, Gloriozova, & Poroikov, 2015).
Biological Effects of Related Compounds
Studies on acetamide, formamide, and their derivatives have added significantly to our understanding of the biological effects of these compounds. Such research is crucial for the development of new pharmaceuticals and for understanding the safety profiles of new drug candidates. While not directly related to the exact chemical structure of the query compound, these studies provide a foundation for assessing the biological activities and potential risks associated with similar chemical entities (Kennedy, 2001).
Insights into Pharmacological Importance
The pharmacological importance of isoquinoline derivatives has been extensively reviewed, showcasing their potential in modern therapeutics. These compounds exhibit anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. Such diversity in biological activities underscores the potential of isoquinoline derivatives, including the compound , in contributing to the development of new therapeutic agents (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
作用機序
Target of Action
IQ-1, also known as (2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide, primarily targets the PR72/130 subunit of PP2A . This protein is a part of the Wnt signaling pathway, which plays a crucial role in cellular processes such as cell growth, differentiation, and stem cell pluripotency .
Mode of Action
IQ-1 interacts with its target by preventing the β-catenin co-activator from switching from CBP to p300 . This interaction maintains the Wnt-dependent proliferation of mouse embryonic stem cells and prevents their non-directional differentiation .
Biochemical Pathways
The primary biochemical pathway affected by IQ-1 is the Wnt signaling pathway . By targeting the PR72/130 subunit of PP2A, IQ-1 helps maintain embryonic stem cell pluripotency when co-administered with Wnt3a in vitro . This suggests that IQ-1 plays a significant role in stem cell research and regenerative medicine.
Pharmacokinetics
The pharmacokinetics of IQ-1 were evaluated by comparing parameters after single oral and intravenous administration in rats . The absolute bioavailability of IQ-1 was found to be less than 1.5% . . These findings provide valuable insights into the absorption characteristics of IQ-1 and its potential for therapeutic optimization.
Result of Action
The molecular and cellular effects of IQ-1’s action primarily involve the maintenance of stem cell pluripotency and the prevention of non-directional differentiation . This is achieved through the modulation of the Wnt signaling pathway, which has far-reaching implications for stem cell research and regenerative medicine.
特性
IUPAC Name |
(2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-13(26)14-8-10-16(11-9-14)24-25-19(20(22)27)18-17-7-5-4-6-15(17)12-21(2,3)23-18/h4-11,24H,12H2,1-3H3,(H2,22,27)/b25-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJIEVIJBAJISI-PLRJNAJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NN=C(C2=NC(CC3=CC=CC=C32)(C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N/N=C(/C2=NC(CC3=CC=CC=C32)(C)C)\C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide | |
CAS RN |
331001-62-8 | |
| Record name | 331001-62-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1H-Indol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2443441.png)

![[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B2443443.png)

![5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B2443446.png)

![N-Methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]prop-2-ynamide](/img/structure/B2443451.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(9H-fluoren-2-yl)piperidine-4-carboxamide](/img/structure/B2443453.png)
![3-(4-isopropylphenylsulfonyl)-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2443456.png)

![Ethyl 5-acetyl-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4-methylthiophene-3-carboxylate](/img/structure/B2443460.png)

![N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2443464.png)